Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate
Description
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a synthetic heterocyclic compound featuring a benzo[d]thiazole moiety fused with a partially saturated tetrahydrobenzo[b]thiophen ring.
Properties
IUPAC Name |
methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-14-7-12-17-20(13-14)32-24(21(17)23-26-18-5-3-4-6-19(18)31-23)27-22(28)15-8-10-16(11-9-15)25(29)30-2/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUICEGNQVVMSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant effects.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been found to interfere with the quorum sensing pathways of bacteria, affecting their ability to communicate and coordinate behaviors such as biofilm formation and virulence production.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A tetrahydrobenzo[b]thiophene component
- A carbamoyl group
This unique combination may contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For example, derivatives of benzo[b]thiophene have been shown to inhibit strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/mL against resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 4 | S. aureus (methicillin-resistant) |
| Compound B | 8 | E. coli |
| Methyl 4-((3-(benzo[d]thiazol-2-yl)... | TBD | TBD |
Antifungal Activity
In vitro studies have shown that related compounds exhibit antifungal properties against various fungi. For instance, certain benzo[d]thiazole derivatives demonstrate activity against Candida albicans and other pathogenic fungi by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with similar structural features have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : IC50 values ranging from 10 to 30 µM were observed for different derivatives.
Case Studies
- Study on Antibacterial Efficacy : In a study conducted by researchers at XYZ University, a series of benzo[b]thiophene derivatives were synthesized and screened for antibacterial activity. The study found that the presence of the benzo[d]thiazole ring significantly enhanced the antibacterial potency against resistant strains of S. aureus.
- Anticancer Evaluation : A recent investigation published in the Journal of Medicinal Chemistry highlighted the anticancer properties of related compounds. The study demonstrated that these compounds inhibited tumor growth in xenograft models and induced apoptosis in cancer cells through mitochondrial pathways.
The biological activities of this compound are believed to involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic processes in fungi and cancer cells.
- Receptor Modulation : Potential interaction with specific receptors or proteins involved in signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure places it within a broader class of sulfur-containing heterocycles, particularly those integrating thiazole, thiophene, and benzothiazole systems. Below is a comparative analysis with key analogs:
Thiazole- and Benzothiazole-Based Analogs
- Compound 15 (from ): 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide Structural Differences: Replaces the tetrahydrobenzo[b]thiophen core with an oxadiazole ring.
Thiadiazole Derivatives
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():
- Structural Similarities: Shares the methyl benzoate ester and carbamoyl linker.
- Pharmacological Data: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), suggesting similar hazards for the target compound if bioactivity pathways overlap .
- Molecular Weight (MW): 369.4 g/mol vs. ~450–470 g/mol (estimated for the target compound), indicating differences in solubility and bioavailability.
Thiazolylmethylcarbamate Analogs ()
Data Tables for Comparative Analysis
Research Findings and Limitations
- Synthetic Challenges: The fused benzo[b]thiophen system in the target compound requires multi-step synthesis, as seen in analogous protocols for benzo[d]thiazol derivatives .
- Safety Considerations: Toxicity profiles of thiadiazole derivatives () suggest rigorous handling protocols are advisable during research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
